molecular formula C12H13F3N2O B7861033 4-amino-N-cyclobutyl-3-(trifluoromethyl)benzamide

4-amino-N-cyclobutyl-3-(trifluoromethyl)benzamide

Cat. No.: B7861033
M. Wt: 258.24 g/mol
InChI Key: MPQNZBICLCATKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-cyclobutyl-3-(trifluoromethyl)benzamide is an organic compound characterized by the presence of an amino group, a cyclobutyl group, and a trifluoromethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-cyclobutyl-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the selection of cost-effective reagents and catalysts is crucial for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-cyclobutyl-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group in the benzamide core can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzamides, while reduction of the carbonyl group can produce cyclobutylamines.

Scientific Research Applications

4-amino-N-cyclobutyl-3-(trifluoromethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies investigating the effects of trifluoromethyl groups on biological activity and molecular interactions.

Mechanism of Action

The mechanism of action of 4-amino-N-cyclobutyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-cyclobutylbenzamide: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.

    3-(trifluoromethyl)benzamide: Lacks the amino and cyclobutyl groups, affecting its reactivity and applications.

Uniqueness

4-amino-N-cyclobutyl-3-(trifluoromethyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the amino and cyclobutyl groups provide additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

4-amino-N-cyclobutyl-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O/c13-12(14,15)9-6-7(4-5-10(9)16)11(18)17-8-2-1-3-8/h4-6,8H,1-3,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQNZBICLCATKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=CC(=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.